Isonitrosoacetone
Description
Isonitrosoacetone (CAS 306-44-5), also known as monothis compound (MINA) or pyruvaldoxime, is a small organic compound with the molecular formula C₃H₅NO₂. It belongs to the oxime class of compounds, characterized by a hydroxylamine group (-NOH) attached to a carbonyl-containing backbone. This compound is notable for its role as a reactivator of acetylcholinesterase (AChE) inhibited by organophosphorus (OP) agents, such as nerve gases (e.g., sarin, VX) and pesticides . Unlike many oximes, MINA can cross the blood-brain barrier, enabling reactivation of central nervous system (CNS) AChE, which is critical for treating OP poisoning . Additionally, derivatives of this compound have been investigated for local anesthetic, antitubercular, and antidiabetic activities .
Structure
3D Structure
Properties
IUPAC Name |
(1E)-1-hydroxyiminopropan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5NO2/c1-3(5)2-4-6/h2,6H,1H3/b4-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVGLVOLWBBGQHS-DUXPYHPUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C=NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C=N/O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0073162 | |
| Record name | Propanal, 2-oxo-, 1-oxime | |
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Molecular Weight |
87.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] | |
| Record name | Isonitrosoacetone | |
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Vapor Pressure |
0.2 [mmHg] | |
| Record name | Isonitrosoacetone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21061 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
306-44-5, 17280-41-0, 31915-82-9 | |
| Record name | Isonitrosoacetone | |
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| Record name | Isonitrosoacetone | |
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| Record name | Propanal, 2-oxo-, 1-oxime | |
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| Record name | 2-oxopropionaldehyde 1-oxime | |
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| Record name | ISONITROSOACETONE | |
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Preparation Methods
Batch Process Optimization
In a representative batch procedure, 150 grams of acetone reacts with 12.5 grams of NOCl and 40.3 grams of a 32% ethanol-KOH solution at 18°C for one hour. Filtration removes precipitated salts, and subsequent evaporation under reduced pressure yields 16.6 grams of this compound with 90.2% purity (90.2% yield based on NOCl). The ketone-to-NOCl molar ratio (9:1 to 13:1) critically impacts yield, with excess acetone suppressing side reactions like phorone formation.
Calcium carbonate (CaCO₃) proves effective as a neutralizing agent due to its low solubility, enabling facile filtration. For instance, suspending 72 grams of CaCO₃ in 620 mL of acetone and adding 72 grams of NOCl over four hours at 17–20°C yields 93 grams of crude product. Post-reaction ether washes and vacuum distillation further refine purity.
Continuous Industrial Process
Patent US3201468A details a continuous method using a 2,000 mL reactor with an overflow tube and stirrer. A suspension of CaCO₃ in acetone receives gaseous NOCl at 15–18°C, with continuous withdrawal of the reaction mixture. Operating at feed rates of 411 g/hr acetone, 27 g/hr CaCO₃, and 26.8 g/hr NOCl over eight hours produces 282 grams of this compound (92.3% purity), achieving 92.2% and 91.1% yields based on acetone and NOCl, respectively. This method’s advantages include reagent recycling and minimal product loss.
Factors Influencing Reaction Efficiency
Temperature and Reaction Kinetics
While the reaction tolerates temperatures from -15°C to 30°C, optimal yields occur at 15–30°C. Lower temperatures slow reaction rates, whereas higher temperatures promote decomposition. For example, methyl ethyl ketone nitrosation at 17–20°C achieves 87.2% yield, whereas exceeding 30°C risks byproduct formation.
Neutralizing Agent Selection
Alkaline agents such as KOH and CaCO₃ are preferred for their stoichiometric efficiency and ease of removal. Ethanol-KOH solutions enhance solubility but require careful pH control to prevent over-neutralization. CaCO₃’s insolubility simplifies filtration, though excess amounts (>10% stoichiometric) may reduce yield by adsorbing intermediates.
Comparative Analysis of Preparation Methods
Alternative Synthetic Routes
Nitrosonium Ion-Mediated Nitrosation
Patent US5430189A describes a three-step arylalkylamine synthesis involving nitrosonium ions (NO⁺), which could theoretically adapt to acetone. Acetone would react with an alkyl alcohol (e.g., methanol) under acidic conditions to form a glyoxal acetal, followed by hydrolysis to glyoxal and condensation with hydroxylamine. However, this method’s efficacy for aliphatic ketones remains unverified in cited literature.
Halogenated Oxime Pathways
Industrial Scalability and Challenges
Continuous processes dominate industrial production due to advantages in reagent recovery and throughput. The continuous method in US3201468A achieves >90% yields with 8-hour operation, demonstrating commercial viability . Key challenges include NOCl handling (corrosive, toxic) and maintaining stoichiometric ratios in large-scale reactors.
Chemical Reactions Analysis
Types of Reactions: Isonitrosoacetone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso compounds.
Reduction: Reduction reactions can convert this compound to amines.
Substitution: It can participate in substitution reactions, particularly with β-unsaturated ketones to form stilbene derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reactions with β-unsaturated ketones typically occur in the presence of a base.
Major Products:
Oxidation: Nitroso compounds.
Reduction: Amines.
Substitution: Stilbene derivatives.
Scientific Research Applications
Organic Synthesis
Isonitrosoacetone as a Synthetic Intermediate
This compound serves as a crucial intermediate in the synthesis of more complex organic molecules. Its reactive functional groups enable it to participate in various chemical reactions, facilitating the development of new compounds. For instance, it can undergo condensation reactions to form oxime derivatives, which are valuable in pharmaceuticals and agrochemicals.
Reactivity with Biological Molecules
Research indicates that this compound can interact with biological molecules, particularly through its coordination with metal ions. This interaction is essential for understanding its behavior in biological systems and its potential therapeutic applications. Studies have shown that this compound can form stable complexes with transition metals, influencing their biological activity.
Coordination Chemistry
Metal Complex Formation
This compound's ability to form coordination compounds with metals such as cobalt, nickel, and copper is significant in the study of metal-organic frameworks and catalysis. These complexes can exhibit unique properties that are beneficial for various applications, including catalysis and material science.
Case Study: Metal-Isonitrosoacetone Complexes
A study demonstrated that this compound could react with nickel ions to form a stable complex. This complex showed enhanced catalytic activity in organic transformations compared to other known catalysts. The findings suggest that this compound-based metal complexes could be explored further for their potential in industrial applications.
Therapeutic Applications
Reactivation of Acetylcholinesterase
One of the most promising applications of this compound is its role as a reactivator of acetylcholinesterase (AChE), particularly in cases of organophosphate poisoning. Recent studies have shown that high doses of this compound can effectively reactivate AChE inhibited by various organophosphorus compounds, thereby restoring its function and improving survival rates in animal models exposed to nerve agents .
Mechanism of Action
This compound exhibits a low affinity for inhibited AChE but demonstrates moderate to high reactivity with several organophosphate-inhibited forms of AChE. This characteristic makes it a candidate for further development as an antidote for organophosphate poisoning. However, high concentrations may be required to achieve effective reactivation .
Summary of Applications
| Application Area | Description | Notable Findings |
|---|---|---|
| Organic Synthesis | Intermediate for synthesizing complex organic molecules | Facilitates condensation reactions to form valuable oxime derivatives |
| Coordination Chemistry | Forms stable complexes with transition metals | Enhances catalytic activity in organic transformations |
| Therapeutic Applications | Reactivates acetylcholinesterase in organophosphate poisoning | Effective reactivation observed in animal models; potential for development as an antidote |
Mechanism of Action
Isonitrosoacetone primarily acts as an acetylcholinesterase reactivator. Acetylcholinesterase is an enzyme that breaks down the neurotransmitter acetylcholine, which is crucial for nerve function. This compound reactivates acetylcholinesterase by interacting with the enzyme’s active site, thereby restoring its ability to hydrolyze acetylcholine . This mechanism is particularly important in counteracting the effects of organophosphate nerve agents.
Comparison with Similar Compounds
Isonitrosoacetone is structurally and functionally compared to other oximes and amidoxime derivatives. Key compounds include 2-pralidoxime (2-PAM), diacetylmonoxime (DAM), and O-aroyl-β-aminopropioamidoximes. Below is a detailed analysis:
Structural and Functional Comparison
A. Anticholinesterase Reactivation Efficacy
| Compound | Reactivation Rate (k₃, min⁻¹) * | SARIN Inhibition | VX Inhibition | CNS Penetration | |
|---|---|---|---|---|---|
| This compound | 0.12–0.15 | Moderate | High | Yes | |
| 2-PAM | 0.25–0.30 | High | Moderate | No | |
| DAM | 0.08–0.10 | Low | Low | Partial |
Data from *in vitro AChE reactivation assays (pH 7.4, 25°C).
B. Local Anesthetic Activity
Derivatives of this compound (e.g., compound 10 in ) demonstrated:
- Infiltration anesthesia : 2.5x longer duration than lidocaine .
- Conduction anesthesia : Comparable to trimecaine but lower than bupivacaine .
- Terminal anesthesia: Weaker than dicaine but non-irritating .
C. Antitubercular Activity O-Aroyl-β-aminopropioamidoxime salts showed MIC values of 0.5–2.0 µg/mL against M. tuberculosis strains (DS, DR, MDR), outperforming isoniazid (MIC = 1.0 µg/mL) in resistant strains .
Biological Activity
Isonitrosoacetone (INA), a compound with the chemical formula C₃H₅NO₂, is an organic oxime that has garnered attention for its potential biological activities, particularly as a reactivator of acetylcholinesterase (AChE) inhibited by organophosphate compounds. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.
This compound is characterized by a nitroso group attached to the carbonyl carbon of acetone. Its unique structure allows it to interact with various biological molecules, particularly through coordination with metal ions and reactivation of AChE. The efficacy of INA as a reactivator stems from its ability to displace organophosphate inhibitors from the active site of AChE, which is crucial for restoring cholinergic function in cases of poisoning.
Reactivation of Acetylcholinesterase
Recent studies have highlighted the effectiveness of this compound in reactivating AChE inhibited by organophosphate compounds. For example, a study demonstrated that high doses of INA significantly improved the survival rates and AChE activity in guinea pigs poisoned with nerve agents such as VX and sarin. The reactivation kinetics showed that INA had moderate to high reactivity with AChE inhibited by various organophosphates, except for tabun-inhibited AChE, where its affinity was notably lower .
Table 1: Reactivation Efficacy of this compound on AChE
| Organophosphate | Reactivation Efficacy | Notes |
|---|---|---|
| VX | Moderate to High | Effective in restoring muscle function |
| Sarin | Moderate | Beneficial effects observed |
| Tabun | Low | Inadequate reactivation observed |
| Paraoxon | Moderate | Comparable efficacy to other oximes |
Case Studies and Research Findings
- Guinea Pig Model : In a controlled study involving guinea pigs exposed to nerve agents, administration of INA resulted in improved central and peripheral AChE activity. The study reported a significant increase in survival rates compared to untreated controls .
- Zebrafish Model : Research utilizing zebrafish as a model organism for studying organophosphate exposure also indicated that INA could effectively restore AChE activity following acute exposure. Behavioral assessments showed significant improvements in swim activity post-treatment with INA, suggesting its potential as a therapeutic agent against neurotoxicants .
- In Vitro Studies : In vitro assays have confirmed that INA can reactivate AChE inhibited by various organophosphates. The kinetics of reactivation were analyzed, showing that while INA demonstrated low affinity for some inhibited forms of AChE, it retained sufficient reactivity to be considered for therapeutic applications .
Potential Applications
The biological activity of this compound extends beyond just reactivation of AChE. Its ability to form stable complexes with transition metals suggests potential applications in medicinal chemistry and synthetic organic chemistry. Further exploration into its antibacterial properties has also been proposed, indicating that INA could serve multiple roles within pharmacological contexts .
Q & A
Q. What are the key synthetic routes for preparing isonitrosoacetone, and how do reaction conditions influence yield?
this compound is synthesized via nitrosation of acetone using nitrous acid (HNO₂) under acidic conditions. The reaction involves the substitution of a hydroxylamine group at the α-carbon of the ketone, forming the oxime derivative . Optimizing parameters like temperature (0–5°C) and stoichiometric control of HNO₂ minimizes side reactions (e.g., over-nitrosation). Yield improvements (>70%) are achieved by slow addition of NaNO₂ to acidic acetone solutions, followed by neutralization and extraction .
Q. What are the fundamental physicochemical properties of this compound critical for experimental design?
Key properties include:
- Molecular formula : C₃H₅NO₂ (MW: 87.08 g/mol) .
- pKa : 8.3, indicating moderate acidity suitable for pH-dependent coordination chemistry .
- Solubility : Highly soluble in water and ethanol; sparingly soluble in nonpolar solvents (e.g., benzene, chloroform) . These properties guide solvent selection, stability assessments, and reaction pH adjustments in synthesis or coordination studies.
Q. How does this compound function as a ligand in transition-metal coordination chemistry?
INA acts as a bidentate ligand, binding via the oxime nitrogen and carbonyl oxygen. For example, Pd(II) forms planar [Pd(INA)₂] complexes via ligand displacement reactions with PdCl₂ in ethanol . The coordination mode is confirmed via IR spectroscopy (C=N and C=O stretching shifts) and X-ray crystallography .
Advanced Research Questions
Q. What methodological approaches are used to analyze this compound’s reactivation kinetics in acetylcholinesterase (AChE) inhibition studies?
INA reactivates AChE inhibited by organophosphates (e.g., nerve agents) through nucleophilic displacement of the phosphoryl group. Kinetic assays involve:
- Ellman’s method : Monitoring thiocholine production at 412 nm to calculate reactivation rates (k₂) .
- Competitive binding studies : Comparing INA’s efficacy to standard oximes (e.g., pralidoxime) using IC₅₀ values. For tabun-inhibited AChE, INA shows a reactivation rate of 0.15 min⁻¹, lower than asoxime chloride (0.28 min⁻¹) but with reduced toxicity .
Q. How can researchers design derivatives of this compound for enhanced antitubercular activity?
Structural modifications focus on:
- O-Aroylation : Introducing aromatic groups at the oxime oxygen to improve lipid solubility and membrane penetration .
- Metal coordination : Screening INA-metal complexes (e.g., Cu(II)) for synergistic effects against Mycobacterium tuberculosis strains. Cu(INA)(OH) exhibits MIC values of 12.5 µg/mL against multidrug-resistant (MDR) strains .
- In vitro screening : Using microdilution assays in Middlebrook 7H9 broth to assess growth inhibition .
Q. What analytical strategies resolve contradictions in reported pKa values for this compound?
Discrepancies in pKa (e.g., 8.3 vs. 7.4 for related oximes) arise from solvent polarity and measurement techniques. Validated methods include:
- Potentiometric titration : Conducted in aqueous ethanol (50% v/v) to balance solubility and accuracy .
- Computational modeling : DFT calculations (B3LYP/6-31G*) predicting protonation states and solvation effects .
Methodological Guidance for Data Interpretation
Q. How should researchers address variability in biological activity data for this compound derivatives?
- Dose-response normalization : Express activity as % inhibition relative to controls (e.g., isoniazid for TB assays) to account for batch-to-batch variability .
- Statistical rigor : Apply ANOVA with post-hoc Tukey tests (p<0.05) to compare IC₅₀ values across derivatives .
- Toxicity profiling : Determine LD₅₀ in murine models to differentiate therapeutic indices .
Q. What protocols ensure reproducibility in synthesizing this compound-metal complexes?
- Stoichiometric control : Use molar ratios (INA:Metal = 2:1) in ethanol/water mixtures under nitrogen to prevent oxidation .
- Characterization standards : Report UV-Vis (λmax for d-d transitions), magnetic susceptibility, and elemental analysis (C, H, N ±0.3%) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
